N-butyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
Overview
Description
N-butyl-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrazole ring substituted with a butyl group and a dimethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazole with butyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized to enhance yield and purity. This may involve the use of catalysts or alternative solvents to improve reaction efficiency. Additionally, continuous flow reactors can be employed to scale up the production while maintaining consistent quality and reducing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or dimethylbenzyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new urea derivatives with different substituents.
Scientific Research Applications
N-butyl-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile reactivity and stability
Mechanism of Action
The mechanism of action of N-butyl-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-butyl-N’-[3,5-dimethyl-1-(4-chlorobenzyl)-1H-pyrazol-4-yl]urea: Similar structure but with a chlorine substituent instead of a methyl group.
N-butyl-N’-[3,5-dimethyl-1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea: Similar structure but with a fluorine substituent.
Uniqueness
N-butyl-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to its halogen-substituted analogs.
Properties
IUPAC Name |
1-butyl-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-5-6-11-19-18(23)20-17-14(3)21-22(15(17)4)12-16-9-7-13(2)8-10-16/h7-10H,5-6,11-12H2,1-4H3,(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMCCAJJAZCUHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=C(N(N=C1C)CC2=CC=C(C=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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